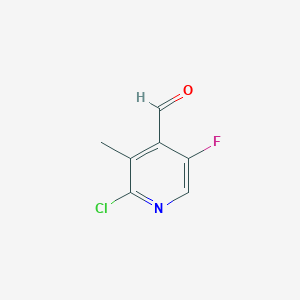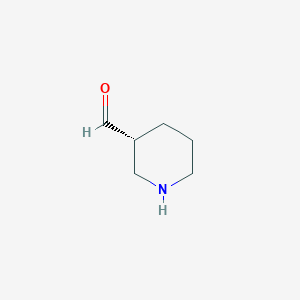![molecular formula C14H13F2N B15306881 3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)
3-[4-(Difluoromethyl)phenyl]-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Difluoromethyl)phenyl]-5-methylaniline is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to a methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, such as [Me3Si-CF2H], which can be prepared by reducing [Me3Si-CF3] with sodium borohydride . The reaction conditions often involve the use of transition metal catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, where the difluoromethyl group is introduced to the phenyl ring using efficient and scalable methods. These processes often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethyl)phenyl]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[4-(Difluoromethyl)phenyl]-5-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethyl)phenyl]-5-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: This compound features a similar difluoromethyl group attached to a quinoline structure.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: Another compound with a difluoromethyl group, used in fungicides.
Uniqueness
3-[4-(Difluoromethyl)phenyl]-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C14H13F2N |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)phenyl]-5-methylaniline |
InChI |
InChI=1S/C14H13F2N/c1-9-6-12(8-13(17)7-9)10-2-4-11(5-3-10)14(15)16/h2-8,14H,17H2,1H3 |
InChI Key |
RHZJUVAGARVVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)

![1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B15306834.png)






![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)


